molecular formula C26H15F7N4O2S B10930273 2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10930273
M. Wt: 580.5 g/mol
InChI Key: HXOCJMNCPUKBSY-UHFFFAOYSA-N
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Description

2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyrazole and thiophene groups. The difluoromethoxyphenyl groups are then added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings.

    Reduction: Reduction reactions can be performed on the pyrimidine core and the difluoromethoxyphenyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with biological macromolecules and potential as a therapeutic agent.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry

In industry, it may find applications in the development of advanced materials, such as organic semiconductors or specialty polymers.

Mechanism of Action

The mechanism of action of 2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3,5-bis[4-(methoxy)phenyl]-1H-pyrazol-1-yl}-4-(thiophen-2-yl)-6-(methyl)pyrimidine
  • 2-{3,5-bis[4-(fluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Uniqueness

The presence of difluoromethoxy groups and the trifluoromethyl group in 2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine imparts unique electronic properties and reactivity compared to similar compounds

Properties

Molecular Formula

C26H15F7N4O2S

Molecular Weight

580.5 g/mol

IUPAC Name

2-[3,5-bis[4-(difluoromethoxy)phenyl]pyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C26H15F7N4O2S/c27-23(28)38-16-7-3-14(4-8-16)18-12-20(15-5-9-17(10-6-15)39-24(29)30)37(36-18)25-34-19(21-2-1-11-40-21)13-22(35-25)26(31,32)33/h1-13,23-24H

InChI Key

HXOCJMNCPUKBSY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)OC(F)F)C5=CC=C(C=C5)OC(F)F)C(F)(F)F

Origin of Product

United States

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